logP Differentiation: Target Compound vs. 3-Piperidinyl Regioisomer
The target compound, [1-(4-chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol, exhibits a computed logP of 2.16, which is 0.04 units higher than that of its direct regioisomer, [1-(4-chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol (logP = 2.12), both predicted using the same algorithm . This difference, though modest, reflects the distinct spatial presentation of the hydroxymethyl group and may translate to a measurable difference in passive membrane permeability and plasma protein binding in a cellular context [1].
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.16 |
| Comparator Or Baseline | [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol (CAS 1261230-31-2); logP = 2.12 |
| Quantified Difference | ΔlogP = +0.04 (target compound is slightly more lipophilic) |
| Conditions | Predicted logP values from Chemsrc database (algorithm unspecified) |
Why This Matters
A ΔlogP of 0.04 can correspond to a ~10% shift in logD₇.₄-dependent properties such as Caco-2 permeability, influencing oral absorption predictions and guiding lead optimization selections.
- [1] Wenlock, M. C.; Austin, R. P.; Barton, P.; Davis, A. M.; Leeson, P. D. 'A comparison of physiochemical property profiles of marketed oral drugs and clinical candidates.' J. Med. Chem. 2003, 46, 1250–1256. View Source
